
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl and fluorobenzyl groups. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-chlorobenzyl chloride and 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Nucleophilic substitution: The triazolium salt can react with nucleophiles, such as amines or thiols, to form substituted triazoles.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazole N-oxides.
Reduction: Reduction of the triazolium salt can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield triazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Catalysis: Triazolium salts are used as catalysts in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is explored for its potential use in the development of new materials, such as ionic liquids and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth. The triazole ring can also form coordination complexes with metal ions, which can enhance its catalytic activity in organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-chlorobenzyl)-4-(4-chlorobenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with an additional chlorine atom.
Uniqueness
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s antimicrobial and catalytic properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H14ClFN3+ |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-16-4-2-1-3-14(16)10-21-12-20(11-19-21)9-13-5-7-15(18)8-6-13/h1-8,11-12H,9-10H2/q+1 |
Clave InChI |
YNJFOXYEEKFZDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359954.png)
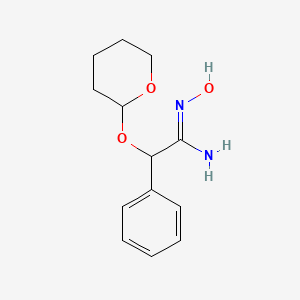
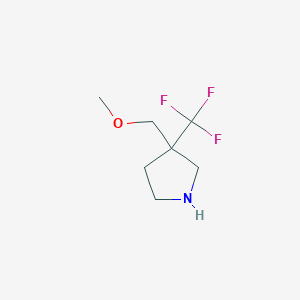
![N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine](/img/structure/B13359982.png)
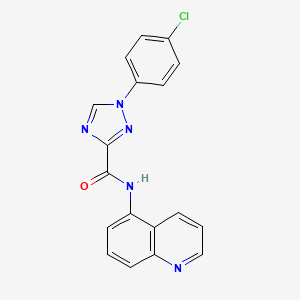
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

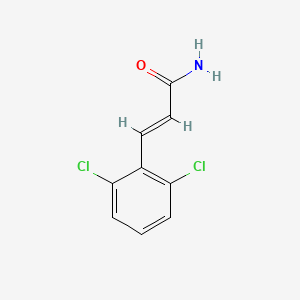
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)
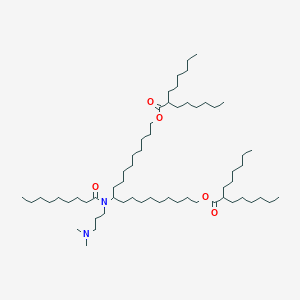
![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)
